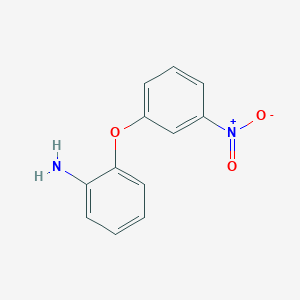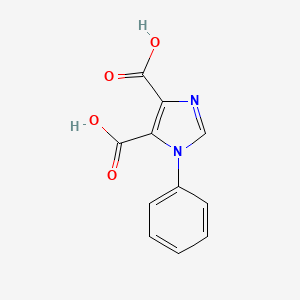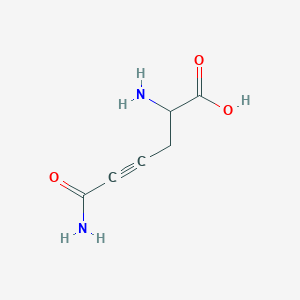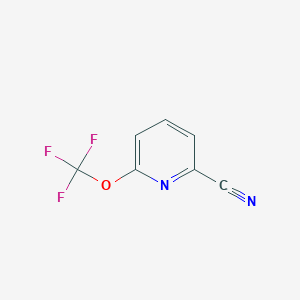
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a pyridinylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chloro group may participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-2-(difluoromethyl)-5-(trifluoromethoxy)-3-pyridinyl)methanol: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethoxy group.
(6-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methanol: This compound features a phenyl group in place of the pyridinylmethanol moiety.
Uniqueness
(6-Chloro-5-(trifluoromethoxy)pyridin-2-yl)methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5ClF3NO2 |
|---|---|
Peso molecular |
227.57 g/mol |
Nombre IUPAC |
[6-chloro-5-(trifluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-5(14-7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
Clave InChI |
VSOUIOLQKZTUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CO)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



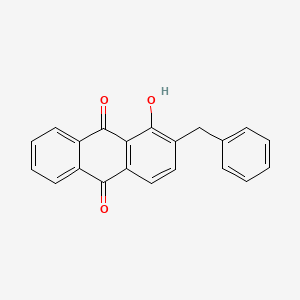
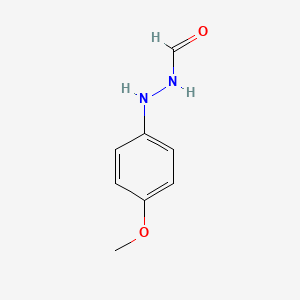


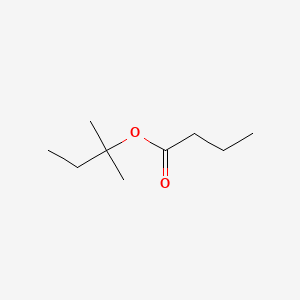
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)

![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
